

A Comparative Guide to the Mechanisms of STING-IN-2 and C-176

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Compound of Interest

Compound Name: STING-IN-2

Cat. No.: B15605846

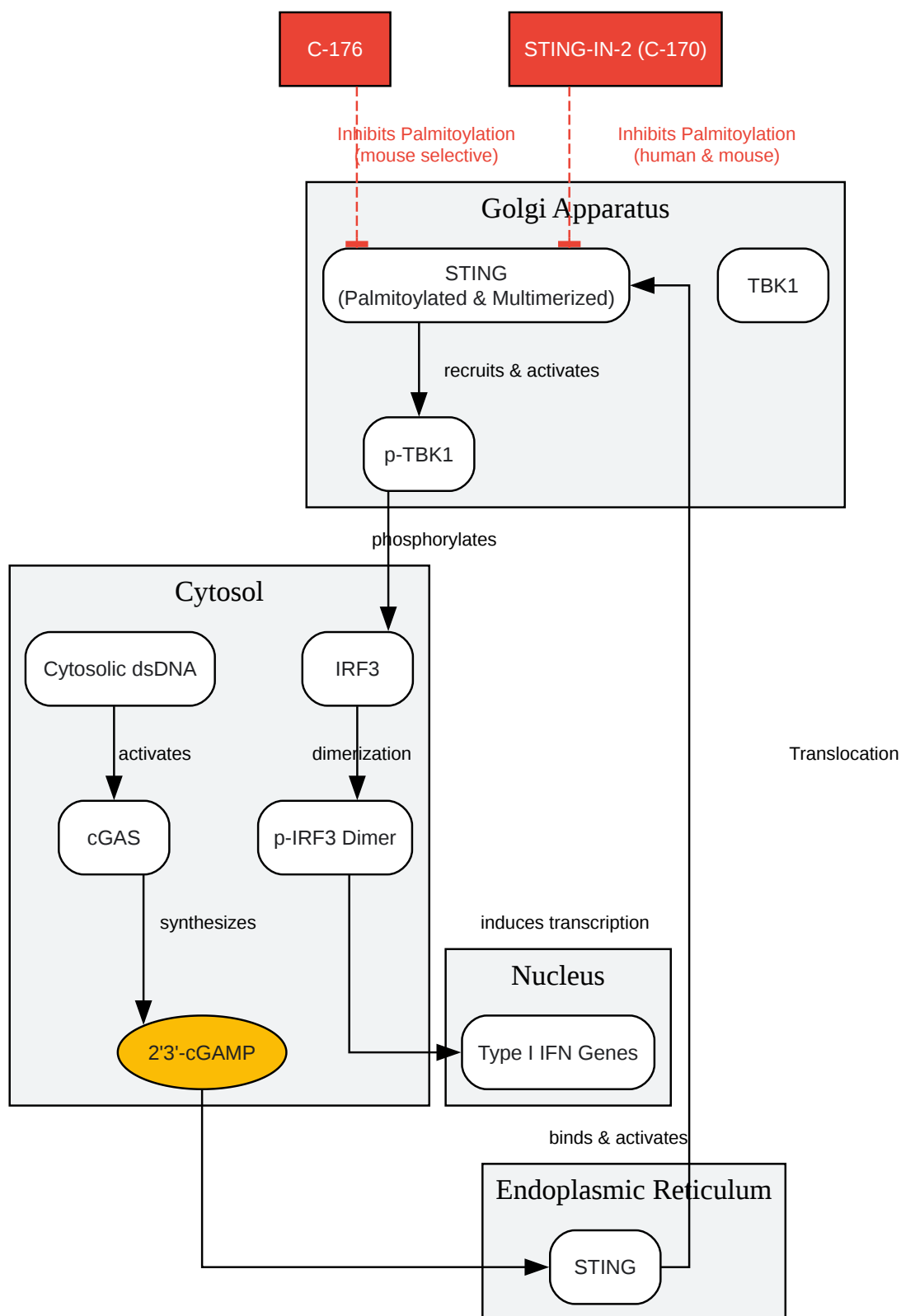
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The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response.[1] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making STING an attractive target for therapeutic inhibition. This guide provides a detailed comparison of two widely studied STING inhibitors, **STING-IN-2** (also known as C-170) and C-176, focusing on their distinct mechanisms of action, supported by experimental data.

The STING Signaling Pathway

The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a sign of viral or bacterial infection, cellular damage, or cancer.[2] The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA and synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[3] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[4][5]

In the Golgi, STING undergoes palmitoylation, a crucial post-translational modification, at cysteine residues Cys88 and Cys91.[4] This modification facilitates the multimerization of STING, creating a signaling platform for the recruitment and activation of TANK-binding kinase 1 (TBK1).[4] Activated TBK1 phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2]



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Diagram 1. STING signaling pathway and points of inhibition.

Mechanism of Action: STING-IN-2 vs. C-176

Both **STING-IN-2** and C-176 are covalent inhibitors that function by preventing the palmitoylation of STING, a critical step for its activation.^[4]

STING-IN-2 (C-170): This compound is a potent, irreversible inhibitor of both human and mouse STING.^[6] It covalently targets the Cys91 residue within the transmembrane domain of the STING protein.^{[4][7]} By binding to Cys91, **STING-IN-2** blocks the subsequent palmitoylation event. This inhibition prevents STING from forming the necessary multimers required for the recruitment and activation of TBK1, effectively shutting down the downstream signaling cascade that leads to IFN-I production.^{[4][6]}

C-176: Similar to **STING-IN-2**, C-176 is a covalent inhibitor that targets Cys91 of STING to block its activation-induced palmitoylation and subsequent clustering.^{[8][9]} However, a crucial distinction is its species selectivity. C-176 is a potent antagonist of mouse STING (mSTING) but is not active against human STING (hsSTING).^{[9][10]} This species-specific activity makes C-176 a valuable tool for studying the STING pathway in murine models of inflammatory disease, but limits its direct therapeutic potential in humans.^{[10][11]}

Quantitative Data Comparison

The inhibitory activities of **STING-IN-2** and C-176 have been quantified using various cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to compare the potency of these inhibitors.

Compound	Target	Species	Assay	Endpoint	IC50	Citation
STING-IN-2 (C-170)	STING	Human	THP-1 cells	IFN- β mRNA	~0.5 μ M	[6]
STING-IN-2 (C-170)	STING	Mouse	-	-	-	[6]
C-176	STING	Human	H526 cells	Cell Viability	6.2 μ M	[10]
C-176	STING	Mouse	BMDMs	IFN- β Bioassay	Not Specified	[7]

Note: Direct IC50 comparisons from a single study under identical conditions were not available in the search results. The data is aggregated from different sources and assays.

Experimental Protocols

The mechanisms and efficacy of STING inhibitors are typically elucidated through a combination of biochemical and cellular assays.

IFN β Luciferase Reporter Assay

This cell-based assay is used to quantify the activity of the STING pathway by measuring the production of a reporter protein (luciferase) under the control of an IFN- β promoter.

- Objective: To determine the IC50 of a test compound in inhibiting STING-dependent gene expression.
- Methodology:
 - Cell Culture: HEK293T cells, which lack endogenous STING expression, are co-transfected with plasmids encoding for human or mouse STING and a luciferase reporter gene driven by the IFN- β promoter.
 - Compound Treatment: The transfected cells are pre-treated with serial dilutions of the STING inhibitor (e.g., **STING-IN-2** or C-176) for 1-2 hours.

- **STING Activation:** Cells are then stimulated with a known STING agonist, such as 2'3'-cGAMP, to activate the pathway.
- **Incubation:** The cells are incubated for 6-24 hours to allow for the expression of the luciferase reporter gene.
- **Lysis and Measurement:** The cells are lysed, and a luciferase assay reagent is added. The resulting luminescence, which is proportional to the amount of IFN- β promoter activity, is measured using a luminometer.
- **Data Analysis:** The percentage of inhibition is calculated for each inhibitor concentration relative to the agonist-only control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Western Blot for TBK1 Phosphorylation

This assay is used to directly assess a key step in the STING signaling cascade: the activation of TBK1.

- **Objective:** To determine if a STING inhibitor blocks the phosphorylation of TBK1.
- **Methodology:**
 - **Cell Culture and Treatment:** Immune cells, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs), are pre-treated with the STING inhibitor or a vehicle control.
 - **STING Activation:** The cells are stimulated with a STING agonist (e.g., 2'3'-cGAMP).
 - **Cell Lysis:** After a short incubation period (e.g., 30-60 minutes), the cells are lysed to extract total cellular proteins.
 - **SDS-PAGE and Transfer:** The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
 - **Immunoblotting:** The membrane is incubated with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and total TBK1. This is followed by incubation with a

secondary antibody conjugated to an enzyme (e.g., HRP).

- Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured. A decrease in the p-TBK1/total TBK1 ratio in inhibitor-treated cells compared to the control indicates successful inhibition of STING signaling upstream of TBK1.[6][8]



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Diagram 2. Workflow for a cellular STING reporter assay.

Conclusion

Both **STING-IN-2** and C-176 are valuable chemical probes for studying the STING pathway. They share a common mechanism of covalent modification of Cys91 to inhibit STING palmitoylation and downstream signaling. The primary difference lies in their species selectivity: **STING-IN-2** effectively inhibits both human and mouse STING, giving it broader potential for translational research, while C-176's potent inhibition of mouse STING makes it a specific tool for preclinical murine models. The choice between these inhibitors depends on the specific research question and the experimental system being used.

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